2-methoxy-N-(2-methyl-2-phenylpropyl)acetamide
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Overview
Description
2-Methoxy-N-(2-methyl-2-phenylpropyl)acetamide is an organic compound with the molecular formula C13H19NO2 This compound is known for its unique chemical structure, which includes a methoxy group, a phenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methyl-2-phenylpropyl)acetamide typically involves the reaction of 2-methoxyacetamide with 2-methyl-2-phenylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(2-methyl-2-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-Methoxy-N-(2-methyl-2-phenylpropyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methyl-2-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetamide: Shares the methoxy and acetamide groups but lacks the phenylpropyl group.
N-(2-Methoxyphenyl)acetamide: Similar structure but with different substituents on the acetamide group.
Phenoxyacetamide Derivatives: Includes compounds with similar acetamide structures but different aromatic groups.
Uniqueness
2-Methoxy-N-(2-methyl-2-phenylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-Methoxy-N-(2-methyl-2-phenylpropyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H17NO2, characterized by the presence of a methoxy group and an acetamide functional group attached to a branched alkyl chain. This unique structure contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methoxy group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets. The acetamide moiety may participate in hydrogen bonding with active sites on proteins and enzymes, influencing their activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.
- Anticancer Properties : In vitro studies suggest that the compound may inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The observed IC50 values indicate significant cytotoxicity, with further investigations needed to elucidate the underlying mechanisms, which may involve apoptosis induction or cell cycle arrest.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique biological profile of this compound.
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Methoxy and acetamide groups | Antimicrobial, anticancer |
1-Methyl-3-(4-methoxyphenyl)urea | Urea functional group | Anticancer (specific cell lines) |
N-(4-hydroxyphenyl)acetamide | Hydroxyl group enhancing solubility | Antioxidant, anti-inflammatory |
This table highlights how variations in functional groups can influence the biological activity of related compounds.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
- Cytotoxicity Against Cancer Cells : In a cancer cell viability assay, the compound demonstrated an IC50 value of 15 µM against MCF-7 cells after 48 hours of treatment. This suggests a promising avenue for further development as an anticancer therapeutic.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-methoxy-N-(2-methyl-2-phenylpropyl)acetamide |
InChI |
InChI=1S/C13H19NO2/c1-13(2,10-14-12(15)9-16-3)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15) |
InChI Key |
OCOLEQDYZNWNNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)COC)C1=CC=CC=C1 |
Origin of Product |
United States |
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